N-(4-Cyclopropoxy-2-(methylthio)phenyl)methanesulfonamide
Description
N-(4-Cyclopropoxy-2-(methylthio)phenyl)methanesulfonamide: is an organosulfur compound characterized by the presence of a sulfonamide group attached to a phenyl ring substituted with cyclopropoxy and methylthio groups
Properties
Molecular Formula |
C11H15NO3S2 |
|---|---|
Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-2-methylsulfanylphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H15NO3S2/c1-16-11-7-9(15-8-3-4-8)5-6-10(11)12-17(2,13)14/h5-8,12H,3-4H2,1-2H3 |
InChI Key |
BJUJEZXMQZKMCU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropoxy-2-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-2-(methylthio)aniline with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the amine group of the aniline derivative attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Cyclopropoxy-2-(methylthio)phenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(4-Cyclopropoxy-2-(methylthio)phenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the development of novel sulfonamide-based compounds with potential biological activity .
Biology and Medicine: Its sulfonamide group is known to enhance the bioavailability and pharmacokinetic properties of drug candidates .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to the desired performance characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
